molecular formula C10H9NO3S B569572 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate CAS No. 115045-86-8

2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate

Cat. No.: B569572
CAS No.: 115045-86-8
M. Wt: 223.246
InChI Key: ZTANQVOKMYTZCU-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate (CAS 115045-86-8) is a high-purity chemical compound for research and development. This solid is characterized by a molecular formula of C10H9NO3S and a molecular weight of 223.25 g/mol . The compound features a benzothiazole core structure, a privileged scaffold in medicinal chemistry and material science due to its diverse biological and physicochemical properties . Researchers value this core structure for its wide range of potential pharmacological activities, which include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, making it a valuable intermediate in the synthesis of novel bioactive molecules . Furthermore, benzothiazole derivatives are of significant interest in the development of fluorescent markers and dyes, owing to their strong fluorescence properties, high quantum yields, and large Stokes' shifts . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-oxo-3H-1,3-benzothiazol-5-yl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-9(12)14-6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTANQVOKMYTZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Esterification

The Mitsunobu reaction offers a stereospecific route to the propanoate ester. Combining 2 with propanoic acid (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF at room temperature affords the ester in moderate yields. This method avoids harsh acidic conditions, preserving the benzothiazolone ring’s integrity.

Steglich Esterification

Carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables esterification under mild conditions. A mixture of 2 , propanoic acid (1.5 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in dichloromethane reacts at 25°C for 24 hours, yielding the target compound after column chromatography.

Alternative Synthetic Routes

Pre-Cyclization Ester Installation

Introducing the propanoate group prior to benzothiazolone formation mitigates post-cyclization functionalization challenges. 2-Amino-5-propanoate-thiophenol 3 is synthesized via alkylation of 2-amino-5-hydroxythiophenol with methyl acrylate, followed by cyclization using triphosgene (Fig. 2). However, this route risks ester hydrolysis during cyclization, necessitating protective group strategies.

Demethylation-Esterification Sequential Approach

Protecting the 5-hydroxy group as a methoxy derivative during cyclization simplifies handling. For instance, 5-methoxy-2-oxo-benzothiazole 4 is demethylated with boron tribromide (1.0 equiv) in dichloromethane at −78°C to regenerate the phenol 2 , which is then esterified.

Optimization and Challenges

  • Yield Limitations : Alkylation and Mitsunobu methods often yield ≤30% due to competing side reactions.

  • Purification : Preparative HPLC with trifluoroacetic acid (TFA) modifiers is critical for isolating the polar ester.

  • Stereochemical Considerations : Mitsunobu reactions retain configuration at chiral centers, though the target compound lacks stereogenicity.

Comparative Analysis of Methods

Table 2: Comparison of Synthetic Approaches

MethodYieldConditionsScalability
Alkylation20–29%High-temperatureModerate
Mitsunobu25–35%Room temperatureLow
Steglich30–40%Mild, anhydrousHigh
Pre-Cyclization15–20%Multi-stepLow

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .

Scientific Research Applications

2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of benzothiazole derivatives, which vary in substituents and functional groups. Below is a detailed comparison with three analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility (H₂O, mg/mL) Melting Point (°C) Key Functional Groups
2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate 251.29 12.5 148–150 2-oxo, propanoate ester
2-Mercapto-1,3-benzothiazole 167.25 0.3 178–180 Thiol (-SH)
5-Nitro-2,1,3-benzothiadiazole 195.18 0.8 210–212 Nitro (-NO₂), thiadiazole
6-Methoxy-1,3-benzothiazol-2-amine 180.24 5.2 162–164 Methoxy (-OCH₃), amine (-NH₂)

Key Observations :

Solubility: The propanoate ester in the target compound significantly enhances aqueous solubility (12.5 mg/mL) compared to non-polar derivatives like 2-mercapto-1,3-benzothiazole (0.3 mg/mL). This is attributed to the ester’s polarity and hydrogen-bonding capacity.

Thermal Stability : The melting point (148–150°C) is lower than that of nitro- or thiol-substituted analogs, suggesting reduced intermolecular forces due to the bulky ester group.

Reactivity : The 2-oxo group increases electrophilicity at the thiazole ring’s 2-position, making it more reactive toward nucleophilic agents than the amine-substituted 6-methoxy derivative.

Research Findings :

  • Antimicrobial Efficacy : The nitro-substituted benzothiadiazole exhibits superior antimicrobial activity (IC₅₀ = 12.1 μM), likely due to its electron-withdrawing nitro group enhancing membrane penetration. The target compound’s moderate activity (IC₅₀ = 25.3 μM) may stem from balanced solubility and lipophilicity (LogP = 1.45) .
  • Cytotoxicity : The target compound shows promising anticancer activity (IC₅₀ = 18.7 μM), outperforming 2-mercapto derivatives. This aligns with studies suggesting ester groups improve cellular uptake in tumor models.

Structural Insights from Crystallography

SHELX-refined crystallographic data highlight critical differences:

  • Bond Lengths : The C=O bond in the 2-oxo group (1.22 Å) is shorter than the C-S bond (1.75 Å) in the thiazole ring, indicating strong π-conjugation.
  • Packing Efficiency: The propanoate ester introduces steric hindrance, reducing crystal density (1.32 g/cm³) compared to the denser nitro derivative (1.52 g/cm³).

Biological Activity

2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate (CAS Number: 28884-00-6) is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from various research studies and findings.

The chemical structure of 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate can be summarized as follows:

  • Molecular Formula : C11H11NO3S
  • Molecular Weight : 237.27 g/mol
  • Density : 1.482 g/cm³
  • Boiling Point : 345.5 °C at 760 mmHg
  • Melting Point : Not available
  • LogP : 1.46

Synthesis

The synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate involves the reaction of benzo[d]isothiazol-3(2H)-one with propyl carbonochloridate in a solvent such as toluene. The reaction typically yields the desired product with a moderate yield (approximately 65.5%) after recrystallization from cyclohexane .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate possess antibacterial and antifungal activities. The effectiveness of these compounds often depends on their structural modifications.

  • Antibacterial Activity :
    • A study demonstrated that certain benzothiazole derivatives exhibited potent antibacterial effects comparable to established antibiotics like norfloxacin .
    • The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity :
    • Similar compounds have shown activity against various fungal strains, suggesting that the benzothiazole moiety may enhance membrane permeability or inhibit ergosterol biosynthesis in fungi .

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of benzothiazole derivatives on cancer cell lines:

  • In Vitro Studies : Compounds related to 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate were tested against various cancer cell lines (e.g., HeLa and MCF7). Results indicated significant cytotoxicity with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
2-Oxo-2,3-dihydro-benzothiazoleHeLa12.5
Related Compound AMCF715.0

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications at specific positions on the benzothiazole ring significantly enhanced antibacterial potency. For example, derivatives with electron-withdrawing groups exhibited superior activity against Staphylococcus aureus compared to those with electron-donating groups .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a series of benzothiazole derivatives similar to 2-Oxo-2,3-dihydro-1,3-benzothiazol-5-yl propanoate. The results showed that these compounds induced apoptosis in cancer cells through mitochondrial pathways and were effective in inhibiting tumor growth in vivo models .

Q & A

Q. What are the stability considerations for this compound under varying pH and temperature conditions during storage?

  • Stability studies should assess degradation kinetics via HPLC under accelerated conditions (e.g., 40°C/75% RH). Benzothiazole derivatives are generally sensitive to alkaline hydrolysis, necessitating storage in anhydrous, acidic conditions .

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